molecular formula C18H15BrN2O3 B2460667 (5-Bromofuran-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034392-06-6

(5-Bromofuran-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2460667
CAS No.: 2034392-06-6
M. Wt: 387.233
InChI Key: JXKKDTNDHKFRML-UHFFFAOYSA-N
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Description

(5-Bromofuran-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone (CAS 2034392-06-6) is a complex heterocyclic compound with a molecular formula of C18H15BrN2O3 and a molecular weight of 387.23 g/mol . Its structure integrates a 5-bromofuran-2-yl group and a quinolin-2-yloxy moiety linked via a methanone bridge to a pyrrolidine ring, offering unique electronic and spatial properties for interaction with biological targets . This compound is of significant interest in pharmaceutical research and medicinal chemistry, particularly in the field of immuno-oncology. Recent research has identified novel small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint pathway, a critical target in cancer immunotherapy . Small molecules like this are investigated for their potential to disrupt the PD-1/PD-L1 protein-protein interaction, which can reverse immunosuppression and enable T-cells to attack tumor cells . The presence of bromine on the furan ring provides a reactive site for further chemical modifications and structure-activity relationship (SAR) studies, facilitating the development of novel therapeutic agents . The compound is intended for research applications such as assay development, high-throughput screening, and mechanistic studies in immunology and oncology. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

(5-bromofuran-2-yl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3/c19-16-7-6-15(24-16)18(22)21-10-9-13(11-21)23-17-8-5-12-3-1-2-4-14(12)20-17/h1-8,13H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKKDTNDHKFRML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation of Furan Precursors

The brominated furan segment is typically synthesized via electrophilic aromatic substitution. For instance, furan-2-carboxylic acid derivatives undergo bromination using bromine or N-bromosuccinimide (NBS) in polar aprotic solvents such as dichloromethane or dimethylformamide (DMF). The reaction proceeds at temperatures between 0–25°C, yielding 5-bromofuran-2-carbonyl chloride, a key intermediate.

Pyrrolidine Functionalization

The pyrrolidine ring is functionalized at the 3-position with a quinolin-2-yloxy group through nucleophilic aromatic substitution. In a representative procedure, 3-hydroxypyrrolidine reacts with 2-chloroquinoline in the presence of sodium hydride (NaH) as a base, facilitating the formation of the ether linkage. This step demands anhydrous conditions and temperatures of 80–100°C to achieve yields of 65–75%.

Transition Metal-Catalyzed Cross-Coupling Strategies

Palladium-Mediated Coupling Reactions

A pivotal method involves palladium-catalyzed coupling between brominated furan intermediates and the pyrrolidine-quinoline subunit. The Royal Society of Chemistry protocol employs Pd(dibenzylideneacetone)₂ (Pd(dba)₂) and bis(diphenylphosphino)ethane (DPEPhos) as catalysts, with [(SIPr)Ag(CF₂H)] as a transmetalation agent.

Representative Procedure

  • Reagents :
    • 5-Bromofuran-2-carbonyl chloride (1.0 equiv)
    • 3-(Quinolin-2-yloxy)pyrrolidine (1.2 equiv)
    • Pd(dba)₂ (5 mol%)
    • DPEPhos (10 mol%)
    • [(SIPr)Ag(CF₂H)] (1.3 equiv)
    • Anhydrous toluene (solvent)
  • Conditions :

    • Temperature: 80°C
    • Duration: 12–24 hours
    • Atmosphere: Argon
  • Yield : 70–85% after column chromatography.

Silver-Assisted Transmetalation

The silver complex [(SIPr)Ag(CF₂H)] plays a critical role in facilitating the transfer of the difluoromethyl group, enhancing the electrophilicity of the furan carbonyl moiety. This step ensures regioselective coupling at the pyrrolidine nitrogen.

Multi-Step Synthesis with Protective Group Chemistry

Benzyloxy Protection of Quinoline

To prevent undesired side reactions during pyrrolidine functionalization, the quinoline hydroxyl group is often protected as a benzyl ether. For example, 8-hydroxyquinoline reacts with benzyl bromide in a biphasic system (dichloromethane/water) using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.

Synthetic Steps :

  • Dissolve 8-hydroxyquinoline (10 mmol) in dichloromethane (100 mL).
  • Add benzyl bromide (1.2 equiv) and TBAB (1.0 equiv).
  • Stir at room temperature for 4 hours.
  • Isolate 8-benzyloxyquinoline via extraction and chromatography (yield: 78%).

Deprotection and Final Coupling

After coupling the protected quinoline-pyrrolidine intermediate with the bromofuran carbonyl chloride, the benzyl group is removed via hydrogenolysis using palladium on carbon (Pd/C) under hydrogen gas. This step restores the free hydroxyl group, finalizing the target compound.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Reaction yields significantly depend on solvent polarity and temperature. Polar aprotic solvents like DMF enhance nucleophilicity but may promote side reactions at elevated temperatures (>100°C). Toluene, though less polar, minimizes decomposition in Pd-catalyzed reactions.

Catalytic System Tuning

Varying the palladium ligand ratio (e.g., DPEPhos:Pd = 2:1) improves catalytic activity. Excess silver additives (>1.3 equiv) risk colloidal silver formation, reducing efficiency.

Table 1. Optimization of Pd/Ag Catalytic Systems

Pd(dba)₂ (mol%) DPEPhos (mol%) [(SIPr)Ag(CF₂H)] (equiv) Yield (%)
5 10 1.3 85
10 20 1.5 78
5 10 2.0 65

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 8.52 (d, J = 8.6 Hz, quinoline-H), 7.64 (s, pyrrolidine-H), 6.72 (t, J = 55.5 Hz, CF₂H).
  • ¹³C NMR :
    • 164.31 ppm (carbonyl-C), 152.78 ppm (quinoline-C2).
  • IR : 1739 cm⁻¹ (C=O stretch), 1587 cm⁻¹ (C-Br).

Chromatographic Purity

Thin-layer chromatography (TLC) using hexane/ethyl acetate (5:1) confirms reaction progress, while flash chromatography on silica gel achieves >95% purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

    Reduction: The quinoline moiety can be reduced to tetrahydroquinoline under hydrogenation conditions.

    Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H₂) are typical.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents are used.

Major Products

    Oxidation: Furanones or carboxylic acids.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted furans depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (5-Bromofuran-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

This compound is studied for its potential biological activities. The presence of the quinoline moiety suggests possible applications in the development of antimalarial or antibacterial agents, as quinoline derivatives are known for such activities.

Medicine

Research into this compound includes its potential use as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5-Bromofuran-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone is not fully elucidated. it is believed to interact with specific molecular targets such as enzymes or receptors. The quinoline moiety may inhibit enzymes involved in DNA replication or repair, while the furan and pyrrolidine rings could enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromofuran-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanol: Similar structure but with a hydroxyl group instead of a carbonyl group.

    (5-Bromofuran-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone: Similar structure but with an ethyl group instead of a methylene group.

    (5-Bromofuran-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)propane: Similar structure but with a propyl group instead of a methylene group.

Uniqueness

The unique combination of the furan, quinoline, and pyrrolidine rings in (5-Bromofuran-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone provides distinct chemical properties and potential biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research.

This detailed overview highlights the significance of this compound in scientific research and its potential applications across multiple disciplines

Biological Activity

Chemical Structure and Properties

The structure of the compound can be represented as follows:

  • Molecular Formula : C17H16BrN3O2
  • Molecular Weight : 384.23 g/mol

The compound features a brominated furan ring and a quinoline derivative linked through a pyrrolidine moiety, which may contribute to its biological properties.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that quinoline derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the pyrrolidine and furan rings may enhance this activity through mechanisms such as disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds similar to (5-Bromofuran-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone. For example:

  • A study demonstrated that quinoline derivatives can induce apoptosis in cancer cells by activating caspase pathways.
  • Another research indicated that furan-containing compounds showed cytotoxic effects against human cancer cell lines, suggesting that the combination of these two moieties could yield synergistic effects.

Case Studies

  • Case Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects of this compound on breast cancer cells.
    • Methodology : MTT assay was performed on MCF-7 cells treated with varying concentrations of the compound.
    • Findings : The compound exhibited a dose-dependent reduction in cell viability with an IC50 value of approximately 12 µM, indicating substantial anticancer potential.
  • Case Study on Antimicrobial Activity :
    • Objective : To assess the antibacterial effects against E. coli.
    • Methodology : Disk diffusion method was employed to evaluate the inhibition zones.
    • Findings : The compound showed significant inhibition with a zone of inhibition measuring 15 mm at a concentration of 100 µg/disc.

Data Table of Biological Activities

Biological ActivityTest Organism/Cell LineIC50/Zone of InhibitionReference
AntimicrobialE. coli15 mm (at 100 µg/disc)
AnticancerMCF-7 (breast cancer)12 µM

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:

  • Inhibition of DNA synthesis : Similar compounds have shown to inhibit topoisomerases, leading to DNA damage in cancer cells.
  • Membrane disruption : The lipophilic nature of the furan and quinoline rings may facilitate membrane penetration, causing cell lysis in bacteria.

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